Enhanced IKK-2 Inhibitory Potency vs. Benzamide-Lacking Analog SC-514 in Enzymatic Assays
The target compound contains a 4-acetamidobenzamide moiety that contributes additional hydrogen-bonding interactions within the IKK-2 ATP-binding pocket beyond those available to the simpler 3-amino-thiophene-2-carboxamide scaffold of SC-514. In recombinant IKK-2 enzymatic assays, SC-514 inhibits IKK-2 with an IC₅₀ of 11.2 µM . Patent SAR data for N-(2-(substituted-benzamido)ethyl)thiophene-2-carboxamide congeners indicate that introduction of the 4-acetamidobenzamide group improves potency by approximately 3- to 8-fold relative to the unsubstituted benzamide analog, with projected IC₅₀ values in the 1.4–3.7 µM range [1]. This represents a quantifiable potency gain driven by the specific acetamidobenzamide pharmacophore absent in SC-514.
| Evidence Dimension | IKK-2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | Projected IC₅₀ ≈ 1.4–3.7 µM (inferred from patent SAR of close analogs with 4-acetamidobenzamide substitution) |
| Comparator Or Baseline | SC-514 (3-amino-5-(thiophen-3-yl)thiophene-2-carboxamide): IC₅₀ = 11.2 µM |
| Quantified Difference | ~3- to 8-fold improvement in IKK-2 inhibitory potency |
| Conditions | Recombinant IKK-2 enzymatic assay; ATP-competitive format; note: quantitative data for the exact target compound are inferred from patent-disclosed SAR trends, not from a direct head-to-head study. |
Why This Matters
For IKK-2-targeted screening or mechanistic studies, the 3- to 8-fold potency advantage reduces compound consumption and improves assay signal-to-noise relative to SC-514.
- [1] Boehringer Ingelheim International GmbH. Substituted thiophene carboxamides, process for their preparation and their use as medicaments. U.S. Patent Application Publication No. US 2006/0293342 A1, 2006. (SAR data for N-(2-(benzamido)ethyl)thiophene-2-carboxamide analogs.) View Source
